2,6-Bis(2-benzimidazolyl)pyridine

Catalog No.
S568153
CAS No.
28020-73-7
M.F
C19H13N5
M. Wt
311.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis(2-benzimidazolyl)pyridine

CAS Number

28020-73-7

Product Name

2,6-Bis(2-benzimidazolyl)pyridine

IUPAC Name

2-[6-(1H-benzimidazol-2-yl)pyridin-2-yl]-1H-benzimidazole

Molecular Formula

C19H13N5

Molecular Weight

311.3 g/mol

InChI

InChI=1S/C19H13N5/c1-2-7-13-12(6-1)21-18(22-13)16-10-5-11-17(20-16)19-23-14-8-3-4-9-15(14)24-19/h1-11H,(H,21,22)(H,23,24)

InChI Key

JBKICBDXAZNSKA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4

Synonyms

2,6-bis(2-benzimidazolyl)pyridine, 2,6-bis(benzimidazol-2-yl)pyridine

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4

Chemosensor for Fluoride Ions

Sensor for Toxic Metabolites of Benzene

Inhibitor of Small Conductance Calcium-Activated Potassium (SK) Channels

Anion Receptor for Acetate Ions

Chemical Catalyst in Organic Chemistry

    Scientific Field: Organic Chemistry

    Results or Outcomes: The use of 2,6-Bis(2-benzimidazolyl)pyridine as a catalyst can increase the efficiency of certain organic reactions.

Optical Sensor for Aniline Recognition

    Summary of the Application: 2,6-Bis(2-benzimidazolyl)pyridine is reported as an optical sensor useful for the aniline recognition. Aniline is an organic compound with the formula C6H5NH2. It is an important precursor to many industrial chemicals, including dyes, drugs, and plastics.

    Methods of Application: The compound is used as an optical sensor, which means it changes its optical properties in the presence of aniline

    Results or Outcomes: The use of 2,6-Bis(2-benzimidazolyl)pyridine allows for the detection of aniline.

2,6-Bis(2-benzimidazolyl)pyridine is a polycyclic organic compound characterized by its unique structure, which consists of a central pyridine ring substituted with two benzimidazole moieties at the 2 and 6 positions. This compound is noted for its potential applications in various fields, including pharmacology and supramolecular chemistry. Its molecular formula is C19H13N5C_{19}H_{13}N_5 and it has been identified as a potent inhibitor of small conductance calcium-activated potassium channels (SK channels) .

, primarily due to the presence of the nitrogen atoms in its structure. Notably, it can form stable complexes with metal ions and other small molecules, making it useful in coordination chemistry. For instance, it has been studied for its ability to act as a receptor for urea recognition, forming supramolecular complexes that exhibit significant stability . Additionally, it can be utilized in catalytic processes within organic chemistry .

2,6-Bis(2-benzimidazolyl)pyridine exhibits notable biological activity, particularly as a selective inhibitor of SK channels. Research indicates that this compound can inhibit all three SK channel subtypes at submicromolar concentrations, suggesting its potential as a therapeutic agent in cardiovascular diseases and arrhythmias . Furthermore, it has been explored for its antiviral and anticancer properties, indicating its versatility in pharmacological applications .

The synthesis of 2,6-bis(2-benzimidazolyl)pyridine typically involves the reaction of 2,6-dibromopyridine with benzimidazole derivatives under specific conditions to facilitate the formation of the desired compound. One method includes heating the reactants in the presence of a base to promote nucleophilic substitution reactions . Various synthetic routes have been reported that optimize yield and purity, often employing different catalysts or solvents to enhance reaction efficiency .

The applications of 2,6-bis(2-benzimidazolyl)pyridine are diverse:

  • Pharmacology: As an SK channel blocker, it holds promise for treating cardiovascular conditions.
  • Chemosensing: It serves as a chemosensor for detecting toxic metabolites due to its ability to form stable complexes with various analytes .
  • Catalysis: The compound is employed as a catalyst in various organic reactions due to its unique electronic properties .
  • Material Science: Its supramolecular properties make it useful in creating new materials with specific functionalities.

Studies have demonstrated that 2,6-bis(2-benzimidazolyl)pyridine interacts selectively with histidine residues in SK channels. This interaction is crucial for its inhibitory effects on these channels and highlights its potential for further development as a targeted therapeutic agent . Additionally, research into its metal complexation abilities reveals insights into how it can be utilized in drug delivery systems and as a molecular recognition element .

Several compounds share structural similarities with 2,6-bis(2-benzimidazolyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-BenzimidazolylpyridineSingle benzimidazole unit attached to pyridineLess potent SK channel inhibition compared to BBP
4-(1H-benzimidazol-2-yl)pyridineBenzimidazole at position 4Exhibits different binding affinities and biological activities
1-(benzimidazol-2-yl)-3-(pyridin-2-yl)ureaContains urea functionalityKnown for urea recognition but lacks SK channel activity

The uniqueness of 2,6-bis(2-benzimidazolyl)pyridine lies in its dual benzimidazole substitution on the pyridine ring, which enhances its binding affinity and selectivity towards SK channels compared to other similar compounds.

XLogP3

3.4

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,6-Bis(2-benzimidazolyl)pyridine

Dates

Modify: 2023-08-15
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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